Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate
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Overview
Description
Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is an organic compound with the molecular formula C9H7Cl2FO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and fluorine atoms
Mechanism of Action
Target of Action
Many organic compounds like Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate could potentially interact with various biological targets such as enzymes, receptors, or DNA, depending on their structure and properties .
Mode of Action
The compound could bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target(s). For example, it could inhibit or activate enzymes involved in metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and polarity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological processes it affects. These could range from changes in gene expression to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate typically involves the esterification of 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.
Oxidation and Reduction Reactions: The ester group can be hydrolyzed to form the corresponding acid, which can then undergo further oxidation or reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group to the corresponding acid.
Major Products:
Hydrolysis Product: 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-chloro-2-(4-chlorophenyl)acetate
- Methyl 2-chloro-2-(3-fluorophenyl)acetate
Comparison: Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSALKGMVWNVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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